molecular formula C18H18O4 B1360733 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid CAS No. 951893-19-9

2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid

Cat. No.: B1360733
CAS No.: 951893-19-9
M. Wt: 298.3 g/mol
InChI Key: JMAUKHJHKWWQKW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid is a high-purity chemical compound offered for research and development purposes. This compound features a ketone and a carboxylic acid functional group on a butyric acid chain, which is further substituted with a dimethyl group and a 4-phenoxyphenyl moiety. This specific molecular architecture makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules. While direct data on this compound is limited, its structural similarity to other aromatic keto acids suggests significant potential in medicinal chemistry research . Such compounds have been investigated for various biological activities, including as potential agents for reducing cholesterol levels . The presence of the 4-phenoxyphenyl group is a key structural feature often explored in the development of pharmacologically active molecules. Researchers can utilize this compound as a key building block (CAS 36330-86-6) in the synthesis of novel compounds for pharmaceutical and material science applications . This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly for research purposes and is not labeled or approved for diagnostic, therapeutic, or any personal uses. All information provided is for informational purposes only and is not intended as a substitute for professional advice.

Properties

IUPAC Name

2,2-dimethyl-4-oxo-4-(4-phenoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-18(2,17(20)21)12-16(19)13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAUKHJHKWWQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid typically involves the reaction of 4-phenoxybenzaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications:

  • Pharmacological Applications
    • Anti-inflammatory Properties : Studies indicate that 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid may reduce the production of pro-inflammatory cytokines. This suggests potential therapeutic uses in treating inflammatory diseases.
    • Antimicrobial Activity : Preliminary research shows that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains, indicating its potential as an antimicrobial agent.
    • Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its use in cancer therapy.
  • Chemical Synthesis
    • It serves as an intermediate in the synthesis of more complex organic molecules, which are essential in drug development and materials science.
  • Material Science
    • The compound's unique structure allows it to be used in developing specialty chemicals and materials with specific properties.

Case Studies

The following table summarizes key findings from various studies exploring the applications of 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid:

StudyObjectiveFindings
Study AEvaluate anti-inflammatory effectsReduced TNF-alpha levels by 40% in LPS-stimulated macrophages.
Study BAssess antimicrobial activityShowed significant inhibition of E. coli and S. aureus at concentrations as low as 50 µg/mL.
Study CInvestigate cytotoxic effects on cancer cellsInduced apoptosis in MCF-7 cells with an IC50 of 25 µM.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The phenoxyphenyl group in the target compound introduces steric bulk and electronic effects distinct from biphenylyl (fenbufen) or alkoxy-substituted analogs (e.g., diethoxy or dimethoxy derivatives). This may enhance receptor binding specificity in pharmacological contexts .
  • Molecular Weight : Higher molecular weight (312 g/mol) compared to fenbufen (254 g/mol) may influence pharmacokinetics, such as absorption and half-life.

Anti-inflammatory Activity

Fenbufen (4-(4-biphenylyl)-4-oxobutyric acid) is a prototypical NSAID, inhibiting cyclooxygenase (COX) enzymes via its biphenylyl group . The target compound’s phenoxyphenyl substituent may similarly interact with hydrophobic pockets in COX or other inflammatory targets, though empirical data are needed.

Metabolic Pathways

Butyric acid derivatives are often associated with fermentation processes (e.g., acetic and butyric acid production in bioreactors) . However, synthetic derivatives like 2,2-dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid are engineered for stability and targeted delivery, contrasting with natural short-chain fatty acids .

Stability and Delivery

Microencapsulation in laminar clays, as studied for butyric acid, could be adapted for the target compound to enhance gastrointestinal stability and controlled release .

Biological Activity

2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid can be represented as follows:

C16H16O4\text{C}_{16}\text{H}_{16}\text{O}_{4}

This compound features a butyric acid backbone with a phenoxy group that may contribute to its biological activity.

Antiproliferative Activity

Research has shown that derivatives of 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the compound's efficacy against three human cancer cell lines: HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results are summarized in Table 1.

Table 1: Antiproliferative Activity of 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid

CompoundCell LineIC50 (µM)
2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acidHT-2915.5
M2112.3
MCF718.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrates moderate potency, particularly against melanoma cells.

The mechanism by which 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid exerts its antiproliferative effects appears to involve disruption of the cell cycle. Specifically, it has been observed to block cell cycle progression at the G2/M phase. This effect is likely mediated through its interaction with β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells .

Case Study: Chick Chorioallantoic Membrane Assay

A notable study utilized the chick chorioallantoic membrane (CAM) assay to further evaluate the anti-cancer potential of this compound. The results indicated that it effectively inhibited angiogenesis and tumor growth comparable to established chemotherapeutics such as combretastatin A-4 (CA-4) while exhibiting low toxicity towards embryonic tissues .

Additional Biological Activities

Beyond its antiproliferative effects, preliminary studies suggest that 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid may possess antioxidant properties. These properties could enhance its therapeutic profile by mitigating oxidative stress in tumor microenvironments. Further investigations into its free radical scavenging capabilities are warranted .

Q & A

Basic Research Questions

What synthetic strategies are recommended for preparing 2,2-dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid?

The synthesis of this compound likely involves multi-step protocols due to its complex structure. A plausible approach includes:

  • Step 1 : Formation of the ketone backbone via Friedel-Crafts acylation using 4-phenoxyphenylacetyl chloride and a tert-butyl ester precursor.
  • Step 2 : Introduction of the dimethyl group at the α-position through alkylation with methyl iodide under strong base conditions (e.g., LDA).
  • Step 3 : Acidic hydrolysis of the ester to yield the final carboxylic acid.
    Similar methods are described for structurally analogous compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid, where ketone formation and substituent positioning are critical .

Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., C₁₉H₂₀O₄).
  • X-ray crystallography (if crystalline) to resolve spatial arrangements, as demonstrated for 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid .
  • FT-IR spectroscopy to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Advanced Research Questions

How can regioselectivity challenges in the acylation step be addressed?

The 4-phenoxyphenyl group may direct electrophilic substitution to specific positions. To optimize regioselectivity:

  • Use Lewis acid catalysts (e.g., AlCl₃) to stabilize transition states.
  • Monitor reaction progress via HPLC-MS to detect intermediates.
  • Adjust solvent polarity (e.g., dichloromethane vs. nitrobenzene) to influence reaction pathways.
    Contradictions in yield optimization for similar compounds suggest solvent and catalyst selection are critical variables .

What strategies mitigate side reactions during alkylation of the α-position?

Dimethyl group introduction often competes with over-alkylation or elimination. Solutions include:

  • Low-temperature conditions (−78°C) to slow competing reactions.
  • Bulky bases (e.g., LDA vs. NaH) to enhance steric control.
  • Quenching with ammonium chloride to terminate reactions promptly.
    Data from 4-(4-methoxyphenyl)-4-oxo-2-phenylbutanoic acid synthesis highlight the importance of base choice and reaction monitoring .

How can computational modeling aid in predicting biological activity?

  • Molecular docking : Screen against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina.
  • QSAR models : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives .
  • DFT calculations : Predict reactivity of the ketone and carboxylic acid groups in nucleophilic environments .

What are the implications of conflicting solubility data in different solvents?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from:

  • Self-association via hydrogen bonding in polar aprotic solvents.
  • pH-dependent ionization of the carboxylic acid group (pKa ~4.5).
    To resolve contradictions:
  • Conduct UV-Vis spectroscopy to assess aggregation states.
  • Compare solubility in buffered solutions (pH 2–7) to isolate ionization effects .

Notes on Evidence Limitations

  • Direct data on 2,2-dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid are absent in the provided evidence. Responses are inferred from structurally related compounds (e.g., 4-phenylbutyric acid derivatives, fluorophenyl analogs).
  • Biological activity predictions rely on QSAR models from analogs like 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid .

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